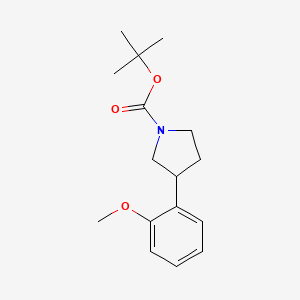
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of multiple substituents on the benzene ring, including amino, bromo, fluoro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Esterification: Formation of the ester group by reacting with methanol.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of one substituent with another, such as halogen exchange.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of multiple substituents on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the amino, bromo, and trifluoromethyl groups.
Methyl 4-bromo-3-fluoro-5-(trifluoromethyl)benzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H6BrF4NO2 |
|---|---|
Poids moléculaire |
316.05 g/mol |
Nom IUPAC |
methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6BrF4NO2/c1-17-8(16)3-2-4(9(12,13)14)5(10)6(11)7(3)15/h2H,15H2,1H3 |
Clé InChI |
WRWMJRBOEOWGGJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1N)F)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)




